N-[4-(4-tert-Butylphenoxy)benzyl]-N-methylamine
Overview
Description
Scientific Research Applications
Synthesis of Water-Soluble Aminoaryloxy-Methylamino Polyphosphazenes Poly(aminoaryloxy-methylamino phosphazene), a water-soluble compound, was synthesized for potential use as a carrier for biologically active agents. This involved the synthesis of cyclic trimeric model systems with bioactive side groups and hydrolyzing 4-acetamido groups to 4-aminophenoxy units, followed by coupling reactions. The properties and structural characterization of these compounds suggest potential applications in the delivery of biological agents (Gwon, 2001).
Tautomeric Properties of Schiff Bases Schiff bases, including N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidene-methylamine, were studied for their tautomeric properties, crucial for various chemical processes. These compounds exhibit tautomeric equilibrium in different solvents and conditions, impacting their chemical behavior and potential applications (Nazır et al., 2000).
Ring-Opening Polymerization Initiators Certain sodium aryloxide complexes, stabilized by polyamine, have been shown to be effective initiators for the ring-opening polymerization of rac-lactide. This process, crucial in polymer chemistry, involves the formation of polymers through the ring-opening of cyclic monomers. These findings may influence the synthesis of biodegradable plastics and other polymeric materials (Calvo et al., 2011).
Inhibition of Nucleoside Transport Proteins Compounds related to N-[4-(4-tert-Butylphenoxy)benzyl]-N-methylamine have been evaluated for their ability to inhibit nucleoside transport proteins. This has implications for the development of drugs targeting diseases related to nucleoside transport malfunction, such as certain cancers and cardiovascular diseases (Tromp et al., 2005).
Photopolymerization Processes Alkoxyamines, including those related to N-[4-(4-tert-Butylphenoxy)benzyl]-N-methylamine, have been studied for their potential role in photopolymerization processes. This research has implications for the development of materials and coatings that cure or harden upon exposure to light, with applications in manufacturing, dentistry, and other fields (Guillaneuf et al., 2010).
Catalytic Alkylation Iron(III) amine-bis(phenolate) complexes related to N-[4-(4-tert-Butylphenoxy)benzyl]-N-methylamine have been shown to catalyze the alkylation of aryl Grignard reagents. This is significant for the synthesis of complex organic molecules, with potential applications in pharmaceuticals, agrochemicals, and materials science (Qian et al., 2011).
properties
IUPAC Name |
1-[4-(4-tert-butylphenoxy)phenyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-18(2,3)15-7-11-17(12-8-15)20-16-9-5-14(6-10-16)13-19-4/h5-12,19H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGWWNPTPYDSID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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